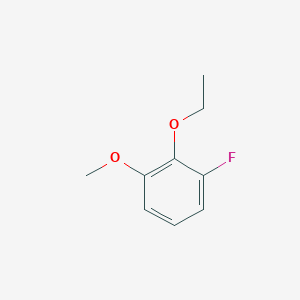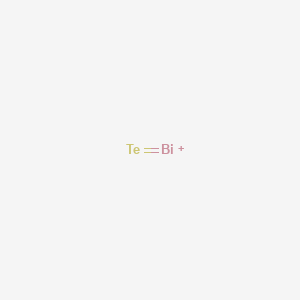
Tellanylidenebismuthanylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth(III) telluride: is a compound composed of bismuth and tellurium, with the chemical formula Bi2Te3. It appears as a gray powder or metallic gray crystals and is known for its semiconductor properties. Bismuth(III) telluride is particularly notable for its efficiency as a thermoelectric material, making it valuable for applications in refrigeration and portable power generation .
準備方法
Synthetic Routes and Reaction Conditions: Bismuth(III) telluride can be synthesized by sealing mixed powders of bismuth and tellurium in a quartz tube under vacuum and heating it to 800°C in a muffle furnace . Another method involves the co-precipitation process using sodium borohydride, followed by annealing under hydrazine vapor and nitrogen gas atmosphere at 300°C .
Industrial Production Methods: Industrial production of bismuth(III) telluride often involves chemical vapor deposition, electrodeposition, and molecular jet methods. These techniques allow for the formation of thin films, which are essential for various applications .
化学反応の分析
Types of Reactions: Bismuth(III) telluride undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Bismuth(III) oxide and tellurium dioxide.
Reduction: High-purity bismuth(III) telluride nanostructures.
Substitution: Bismuth halides such as bismuth(III) chloride, bismuth(III) bromide, and bismuth(III) iodide.
科学的研究の応用
Chemistry: Bismuth(III) telluride is widely used in thermoelectric materials for power generation and cooling applications. Its efficiency in converting temperature differences into electrical voltage makes it valuable for thermoelectric generators .
Biology and Medicine: Bismuth-based nanoparticles, including bismuth(III) telluride, have been explored for their therapeutic, diagnostic, and biosensing properties. They are used in cancer therapy, drug delivery, bioimaging, and tissue engineering .
Industry: In the industrial sector, bismuth(III) telluride is used in the production of thermoelectric devices, which are essential for energy harvesting and refrigeration technologies .
作用機序
Bismuth(III) telluride acts as a thermoelectric material by exploiting the Seebeck effect, where a temperature difference across the material generates an electric voltage. The compound’s unique electronic structure, characterized by a narrow bandgap and high carrier mobility, allows for efficient thermoelectric conversion. Additionally, bismuth(III) telluride’s topological insulating properties contribute to its effectiveness in spintronics applications .
類似化合物との比較
- Bismuth(III) oxide
- Bismuth trisulfide
- Bismuth selenide
- Arsenic telluride
- Antimony telluride
Uniqueness: Bismuth(III) telluride stands out due to its exceptional thermoelectric properties, making it more efficient for power generation and cooling applications compared to other bismuth compounds. Its ability to form thin films and nanostructures further enhances its versatility and performance in various technological applications .
特性
分子式 |
BiTe+ |
|---|---|
分子量 |
336.6 g/mol |
IUPAC名 |
tellanylidenebismuthanylium |
InChI |
InChI=1S/Bi.Te/q+1; |
InChIキー |
PEBUJRJRNOCUTR-UHFFFAOYSA-N |
正規SMILES |
[Te]=[Bi+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


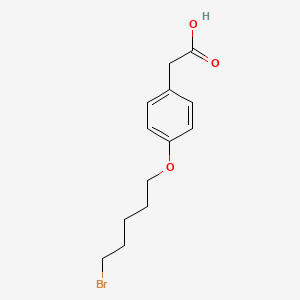
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
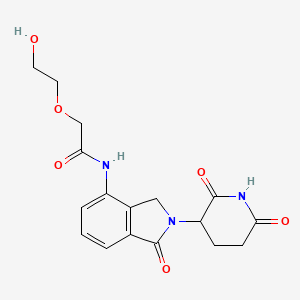
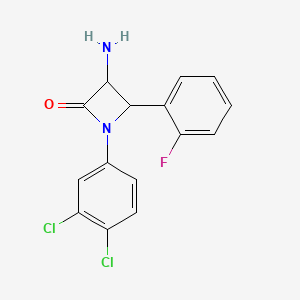
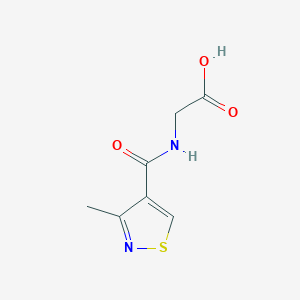
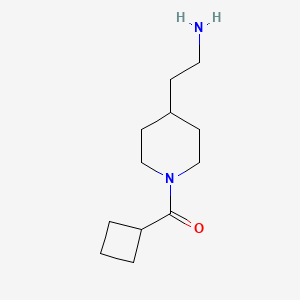
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
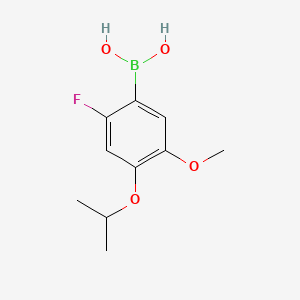
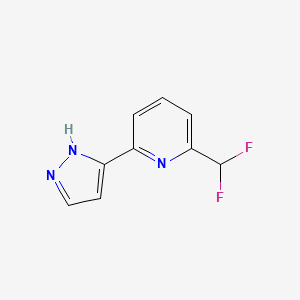
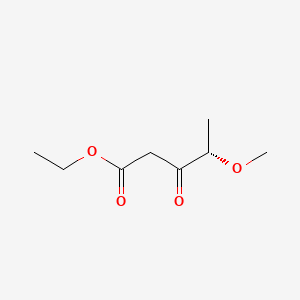
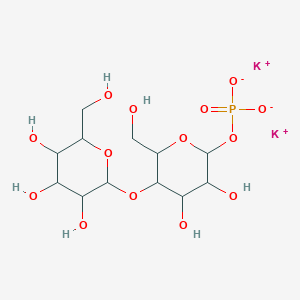
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
